Asn-Glu
Overview
Description
Asparaginyl-glutamic acid is a dipeptide formed from the amino acids asparagine and glutamic acid. It is a small molecule with the chemical formula C₉H₁₅N₃O₆ and a molecular weight of 261.23 g/mol
Mechanism of Action
Target of Action
Asn-Glu, also known as H-ASN-GLU-OH, is a dipeptide composed of the amino acids asparagine (Asn) and glutamine (Glu). The primary targets of this compound are cellular metabolic processes, particularly those involving protein synthesis and energy production . This compound may also interact with the CD13/aminopeptidase N, a multifunctional cell surface metalloprotease expressed in myeloid and activated endothelial cells .
Mode of Action
This compound interacts with its targets primarily through metabolic pathways. This compound is involved in the biosynthesis of proteins, nucleotides, and other nonessential amino acids . It also supports mitochondrial oxidative metabolism when pyruvate derived from glucose is converted into lactate . In addition, this compound may interact with CD13/aminopeptidase N, influencing inflammation and angiogenesis .
Biochemical Pathways
This compound participates in various biochemical pathways. It plays a role in the tri-carboxylic acid (TCA) cycle, contributing to energy production . It is also involved in the biosynthesis of nucleotides and glutathione (GSH), an antioxidant that protects cells from oxidative stress . Furthermore, this compound is involved in N-glycosylation, a post-translational modification process that affects protein folding, trafficking, and function .
Pharmacokinetics
It is known that this compound can be rapidly absorbed and utilized by cells, particularly in the context of metabolic processes .
Result of Action
The action of this compound results in various molecular and cellular effects. It contributes to energy production, protein synthesis, and the production of other nonessential amino acids . It also supports the function of the immune system and promotes cell growth . In addition, this compound may influence inflammation and angiogenesis through its interaction with CD13/aminopeptidase N .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability and concentration of this compound can affect its uptake and utilization by cells . Additionally, factors such as pH and temperature can influence the stability of this compound and its interaction with targets .
Biochemical Analysis
Biochemical Properties
Asparagine-Glutamate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in N-glycosylation, a post-translational modification process that occurs on asparagine residues . This process is catalyzed by an enzyme called oligosaccharyltransferase .
Cellular Effects
Asparagine-Glutamate influences various types of cells and cellular processes. It plays a significant role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that the glycosylation of asparagine residues, which Asparagine-Glutamate is involved in, is essential for protein stability, folding, and function .
Molecular Mechanism
The molecular mechanism of Asparagine-Glutamate involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . The unique protein fold of the enzymes it interacts with enables the catalysis of transport .
Temporal Effects in Laboratory Settings
The effects of Asparagine-Glutamate change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Asparagine-Glutamate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Asparagine-Glutamate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, influencing metabolic flux or metabolite levels . For instance, it participates in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Transport and Distribution
Asparagine-Glutamate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Asparagine-Glutamate affects its activity or function. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, glucose-mediated N-glycosylation of certain proteins can alter their subcellular localization from the Golgi apparatus to the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asparaginyl-glutamic acid typically involves the coupling of asparagine and glutamic acid residues. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
In an industrial setting, the production of asparaginyl-glutamic acid may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids under controlled conditions, ensuring high yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired dipeptide .
Chemical Reactions Analysis
Types of Reactions
Asparaginyl-glutamic acid can undergo various chemical reactions, including:
Deamidation: Asparagine residues can undergo deamidation, converting them into aspartic acid residues.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Deamidation: This reaction can occur spontaneously under physiological conditions or can be catalyzed by enzymes.
Major Products
Hydrolysis: Asparagine and glutamic acid.
Oxidation: Various oxidative products, including ROS.
Deamidation: Aspartic acid.
Scientific Research Applications
Asparaginyl-glutamic acid has several applications in scientific research:
Comparison with Similar Compounds
Asparaginyl-glutamic acid can be compared with other dipeptides and amino acid derivatives:
Asparaginyl-aspartic acid: Similar in structure but contains aspartic acid instead of glutamic acid.
Glutaminyl-glutamic acid: Contains glutamine instead of asparagine.
Asparaginyl-lysine: Contains lysine instead of glutamic acid.
Uniqueness
Asparaginyl-glutamic acid is unique due to its specific combination of asparagine and glutamic acid, which imparts distinct chemical and biological properties. Its ability to undergo deamidation and participate in various metabolic pathways makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDPDVJAHQFSR-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Asparaginylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20917-58-2 | |
Record name | Asparaginylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Asn-Glu (H-Asn-Glu-OH)?
A1: this compound has the molecular formula C8H13N3O6 and a molecular weight of 247.21 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't contain specific spectroscopic data for this compound, they often utilize techniques like mass spectrometry to identify and characterize peptides containing this dipeptide sequence. For instance, tandem mass spectrometry played a crucial role in determining the amino acid sequence of thioredoxin isolated from rabbit bone marrow, revealing the presence of this compound within its structure. []
Q3: What is the biological significance of the this compound sequence in proteins?
A3: this compound sequences within proteins can serve as potential glycosylation sites, influencing protein folding, stability, and function. [, ] In some cases, mutations within or near this compound motifs have been linked to specific diseases, highlighting their importance in biological processes. []
Q4: How does the this compound sequence contribute to the activity of certain enzymes?
A4: In the enzyme endoglycoceramidase, the Glu residue within the conserved this compound-Pro (NEP) sequence is crucial for enzymatic activity. [, ] Replacing this Glu with Gln or Asp significantly reduces activity without affecting enzyme expression, suggesting its direct involvement in the catalytic mechanism. []
Q5: Are there any known peptides containing this compound with potential therapeutic applications?
A5: Research has identified several peptides containing this compound with potential applications:
- Anti-angiogenic agent: A peptide derived from the yeast Saccharomyces cerevisiae K-7 with the sequence Val-Ser-Trp-Tyr-Asp-Asn-Glu-Tyr-Gly-Tyr-Ser-Thr-Arg-Val-Val-Asp exhibited significant anti-angiogenic activity in vitro. This peptide, originating from the yeast's glyceraldehyde-3-phosphate dehydrogenase (GAPDH), effectively inhibited the growth of HT-1080 cells without affecting MMP activity. []
- ACE inhibitor and antihypertensive agent: The nonapeptide VYNEGLPAP (Val-Tyr-Asn-Glu-Gly-Leu-Pro-Ala-Pro) demonstrated potent angiotensin-converting enzyme (ACE) inhibitory activity, suggesting its potential as a lead compound for developing antihypertensive drugs. []
- Multi-functional peptides from marine snail: Two peptides, YSQLENEFDR (Tyr-Ser-Gln-Leu-Glu-Asn-Glu-Phe-Asp-Arg) and YIAEDAER (Tyr-Ile-Ala-Glu-Asp-Ala-Glu-Arg), isolated from the marine snail Neptunea arthritica cumingii, displayed remarkable antioxidant, ACE-inhibitory, and anti-diabetic activities. Notably, YSQLENEFDR exhibited superior antioxidant and ACE-inhibitory properties compared to YIAEDAER. []
Q6: How do structural modifications around the this compound sequence affect peptide activity?
A6: Research on cyclic peptides derived from the autophosphorylation site of pp60c-src, a tyrosine kinase, highlighted the impact of structural modifications around this compound. Inserting the dipeptide D-Phe-Pro at various positions within the cyclic peptide sequence led to substantial variations in Ki, Km, and Vmax values, indicating that even subtle changes near this compound can significantly impact peptide binding affinity and phosphorylation kinetics. []
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